

Application Notes and Protocols: Single-Cell RNA Sequencing to Analyze Revumenib Response Heterogeneity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Revumenib*

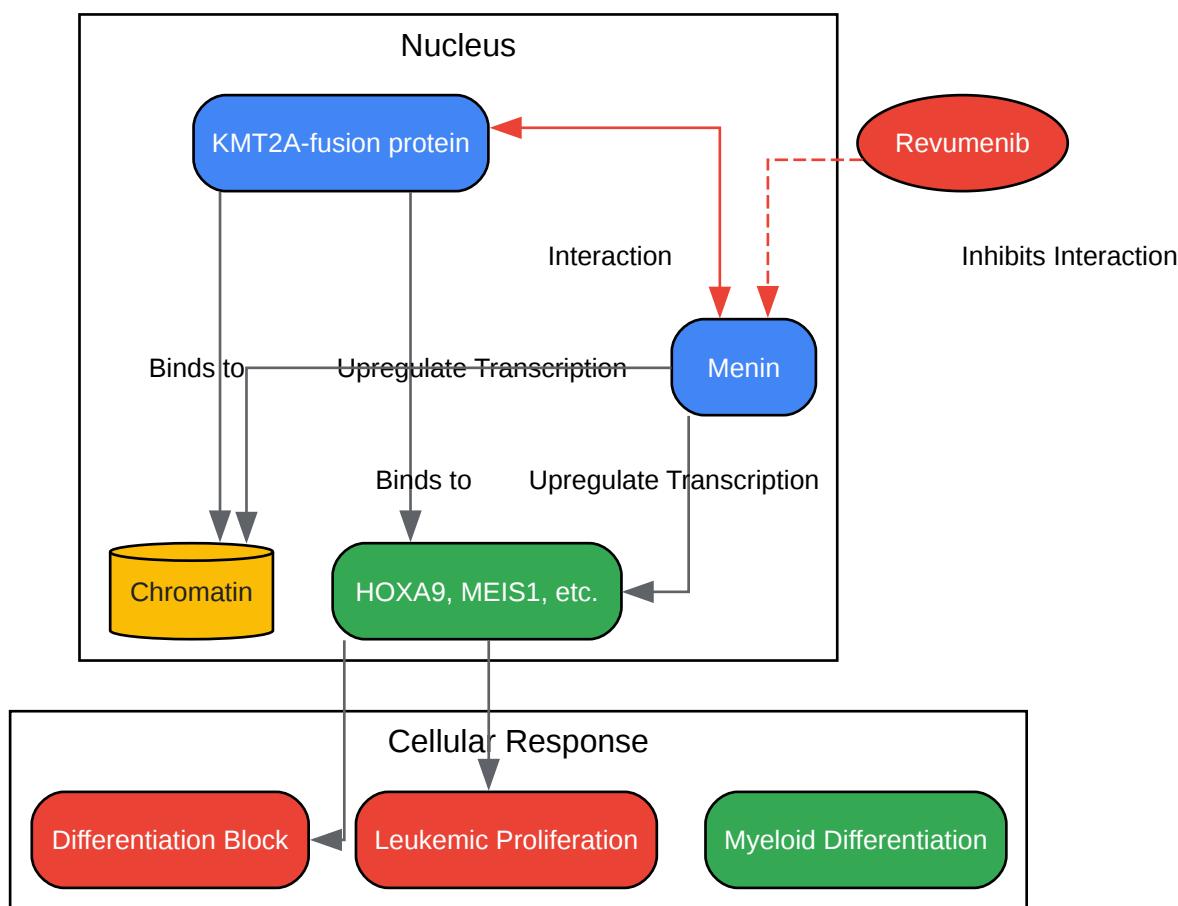
Cat. No.: B2430401

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Revumenib, a potent, selective, oral small-molecule inhibitor of the menin-KMT2A interaction, has shown significant promise in the treatment of relapsed or refractory (R/R) acute leukemias, particularly those with KMT2A rearrangements (KMT2Ar) or nucleophosmin 1 (NPM1) mutations.^{[1][2]} These genetic alterations drive leukemogenesis through the aberrant upregulation of genes such as HOXA9 and MEIS1, leading to a block in hematopoietic differentiation.^{[3][4]} **Revumenib** disrupts the crucial interaction between menin and the KMT2A protein, thereby downregulating the expression of these oncogenic targets and inducing differentiation of leukemic blasts.^{[1][4]}


Despite promising clinical responses, including complete remissions, the heterogeneity of patient response and the emergence of resistance present significant challenges.^{[5][6]} Single-cell RNA sequencing (scRNA-seq) has emerged as a powerful tool to dissect this heterogeneity at an unprecedented resolution. By profiling the transcriptomes of individual cells, scRNA-seq can identify distinct leukemia cell subpopulations, characterize their responses to **revumenib**, and elucidate mechanisms of both sensitivity and resistance.^{[7][8]}

These application notes provide a comprehensive overview and detailed protocols for utilizing scRNA-seq to analyze the heterogeneity of **revumenib** response in acute leukemia.

Mechanism of Action and Signaling Pathway

Revumenib targets the protein-protein interaction between menin and KMT2A (also known as MLL). In leukemias with KMT2A rearrangements or NPM1 mutations, this interaction is critical for the recruitment of the KMT2A complex to chromatin, leading to the expression of leukemogenic genes, including the HOXA gene cluster and its cofactor MEIS1.[3][9] By binding to menin, **revumenib** prevents its association with KMT2A, leading to the downregulation of HOXA9 and MEIS1 expression.[4] This relieves the differentiation block, promoting the maturation of leukemic cells.[1]

Revumenib Mechanism of Action in KMT2A-rearranged Leukemia

[Click to download full resolution via product page](#)

Revumenib's disruption of the Menin-KMT2A interaction.

Quantitative Data Summary

The following tables summarize key quantitative data related to **revumenib**'s clinical efficacy from the AUGMENT-101 trial and expected outcomes from scRNA-seq analysis.

Table 1: Clinical Response to **Revumenib** in Relapsed/Refractory Acute Leukemia (AUGMENT-101 Trial)

Patient Population	Endpoint	Response Rate	Reference
KMT2A-rearranged	Complete Remission (CR) + CR with partial hematologic recovery (CRh)	23.1%	[10]
NPM1-mutant	CR + CRh	23.1%	[10]
KMT2A-rearranged	Overall Response Rate (ORR)	47%	

Table 2: Expected Differentially Expressed Genes in Leukemia Cells Following **Revumenib** Treatment (from scRNA-seq)

Gene	Expected Change	Function	Reference
HOXA9	Downregulated	Transcription factor, key leukemogenic driver	[3][4]
MEIS1	Downregulated	HOXA9 cofactor, key leukemogenic driver	[3][4]
PBX3	Downregulated	HOXA9 cofactor	[3]
FLT3	Downregulated	Receptor tyrosine kinase, cell proliferation	[3]
CD11b (ITGAM)	Upregulated	Myeloid differentiation marker	[11]
CD14	Upregulated	Myeloid differentiation marker	[11]
MCL1	Upregulated	Anti-apoptotic protein	[12]
BCL2L1 (BCL-xL)	Upregulated	Anti-apoptotic protein	[12]

Table 3: Anticipated Shifts in Cell Populations Post-Revumenib Treatment (from scRNA-seq)

Cell Population	Expected Change in Proportion	Markers	Reference
Immature AML Blasts	Decrease	CD34+, c-Kit+	[12]
Intermediate Blasts	Increase then Decrease	CD68+, CD11b-, CD14-	[12]
Differentiated Monocytic Cells	Increase	CD68+, CD11b+, CD14+	[12]

Experimental Protocols

Protocol 1: Preparation of Primary Leukemia Cells for scRNA-seq

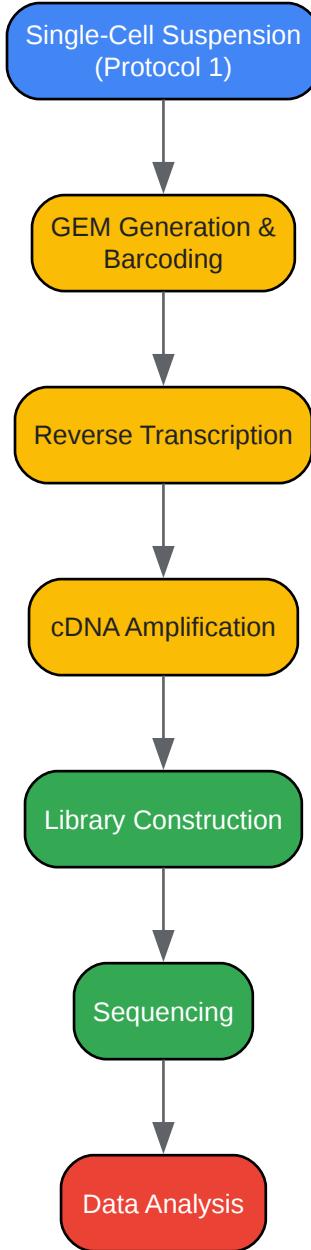
This protocol outlines the steps for processing bone marrow aspirates or peripheral blood from patients treated with **revumenib** to obtain a single-cell suspension suitable for 10x Genomics Chromium scRNA-seq.

Materials:

- Bone marrow aspirate or peripheral blood in EDTA tubes
- Ficoll-Paque PLUS
- Phosphate-Buffered Saline (PBS)
- Bovine Serum Albumin (BSA)
- Trypan Blue solution
- Countess II Automated Cell Counter (or hemocytometer)

Procedure:

- Sample Collection: Collect bone marrow aspirate or peripheral blood in EDTA tubes. Process samples within 2 hours of collection.
- Mononuclear Cell Isolation:
 - Dilute the blood or bone marrow sample 1:1 with PBS.
 - Carefully layer the diluted sample onto an equal volume of Ficoll-Paque PLUS in a conical tube.
 - Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
 - Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.


- Collect the mononuclear cell layer and transfer to a new conical tube.
- Washing:
 - Add 3 volumes of PBS to the collected mononuclear cells and centrifuge at 300 x g for 10 minutes at 4°C.
 - Discard the supernatant and resuspend the cell pellet in 1 mL of PBS with 0.04% BSA.
- Cell Counting and Viability Assessment:
 - Take a small aliquot of the cell suspension and mix with Trypan Blue.
 - Count the cells and assess viability using an automated cell counter or a hemocytometer. A viability of >90% is recommended.
- Final Resuspension:
 - Centrifuge the remaining cells at 300 x g for 5 minutes at 4°C.
 - Discard the supernatant and resuspend the cell pellet in PBS with 0.04% BSA to a final concentration of 1×10^6 cells/mL.
 - Keep the cells on ice until ready to proceed with the 10x Genomics workflow.

Protocol 2: 10x Genomics Chromium Single-Cell 3' RNA Sequencing

This protocol provides a high-level overview of the 10x Genomics Chromium Single Cell 3' v3.1 workflow. Refer to the manufacturer's user guide for detailed step-by-step instructions.

Workflow Diagram:

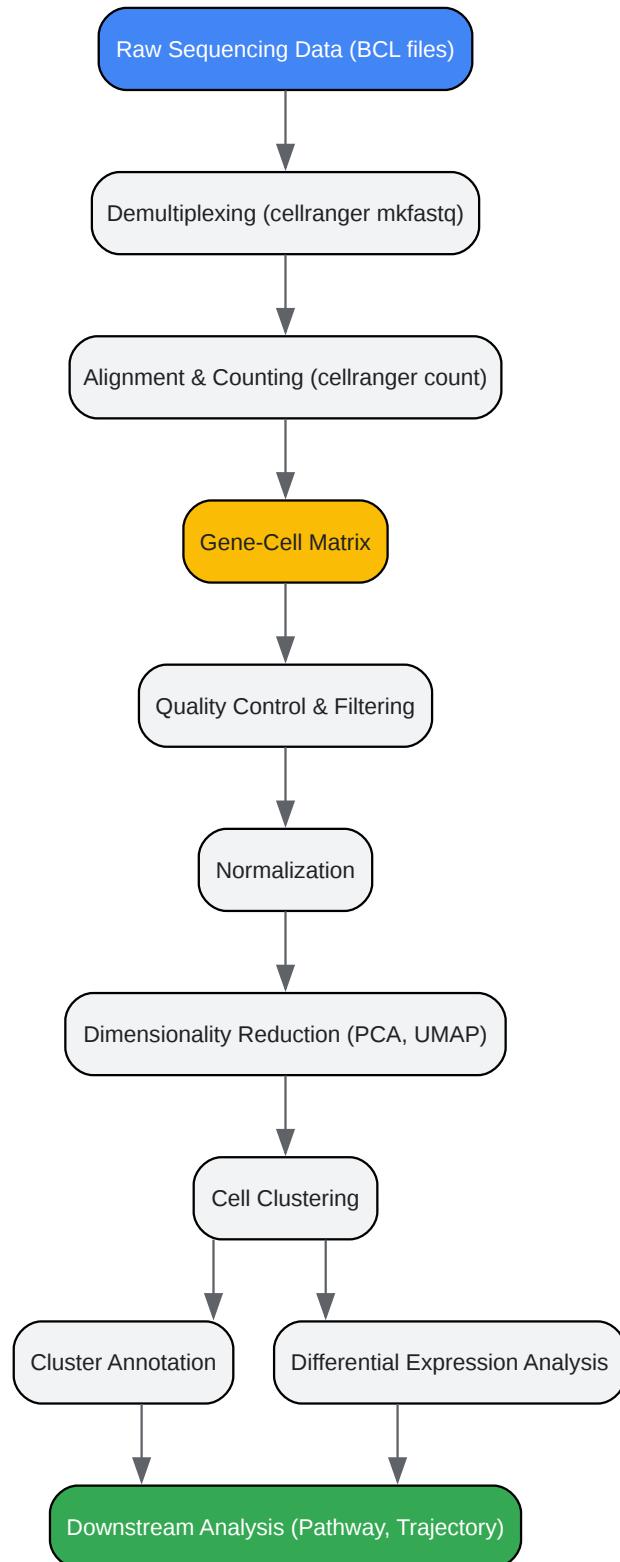
10x Genomics scRNA-seq Workflow

[Click to download full resolution via product page](#)

High-level overview of the 10x Genomics workflow.

Key Steps:

- GEM Generation: Load the single-cell suspension, reverse transcription reagents, and barcoded gel beads onto a Chromium chip. The chip is then placed in the Chromium


Controller to generate Gel Beads-in-emulsion (GEMs), where individual cells are isolated with barcoded beads.

- Reverse Transcription and cDNA Amplification: Within each GEM, the cell is lysed, and reverse transcription occurs, generating barcoded cDNA from the captured mRNA. After breaking the emulsion, the barcoded cDNA is amplified via PCR.
- Library Construction: The amplified cDNA is fragmented, and sequencing adaptors are ligated to generate a final sequencing library.
- Sequencing: Sequence the prepared libraries on a compatible Illumina sequencer.
- Data Analysis: Process the raw sequencing data using Cell Ranger software to align reads, generate feature-barcode matrices, and perform clustering and gene expression analysis.

Protocol 3: scRNA-seq Data Analysis Workflow

Logical Relationship Diagram:

scRNA-seq Data Analysis Logical Flow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Single cell RNA sequencing of AML initiating cells reveals RNA-based evolution during disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The menin inhibitor revumenib in KMT2A-rearranged or NPM1-mutant leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. Study Reveals Potential Cause of Resistance to Revumenib in Patients With Acute Leukemia - The ASCO Post [ascopost.com]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Single cell RNA sequencing improves the next generation of approaches to AML treatment: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using Single-Cell RNA Sequencing to Evaluate Cell States in AML - The ASCO Post [ascopost.com]
- 9. researchgate.net [researchgate.net]
- 10. esmo.org [esmo.org]
- 11. researchgate.net [researchgate.net]
- 12. Paper: Single-Cell Proteomic Analysis Reveals Menin Inhibition-Induced Proteomic Alterations in AML Patients Treated with Revumenib [ash.confex.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Single-Cell RNA Sequencing to Analyze Revumenib Response Heterogeneity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2430401#single-cell-rna-sequencing-to-analyze-revumenib-response-heterogeneity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com